N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-6-(trifluoromethyl)nicotinamide
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Overview
Description
N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-6-(trifluoromethyl)nicotinamide is a complex organic compound featuring a furan ring, a thiomorpholine moiety, and a trifluoromethyl-substituted nicotinamide group
Mechanism of Action
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on various factors, including its chemical structure, the route of administration, and the physiological characteristics of the individual. The presence of the trifluoromethyl group could potentially affect the compound’s metabolic stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-6-(trifluoromethyl)nicotinamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the formation of the furan ring through a cyclization reaction, followed by the introduction of the thiomorpholine moiety via nucleophilic substitution. The final step involves the coupling of the furan-thiomorpholine intermediate with 6-(trifluoromethyl)nicotinic acid or its derivatives under amide bond-forming conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification techniques to isolate the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-6-(trifluoromethyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The nitro group in the nicotinamide moiety can be reduced to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the nitro group in the nicotinamide moiety will produce an amine derivative.
Scientific Research Applications
N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-6-(trifluoromethyl)nicotinamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: It can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Comparison with Similar Compounds
Similar Compounds
N-(2-(furan-2-yl)-2-morpholinoethyl)-6-(trifluoromethyl)nicotinamide: Similar structure but with a morpholine ring instead of thiomorpholine.
N-(2-(furan-2-yl)-2-piperidinoethyl)-6-(trifluoromethyl)nicotinamide: Contains a piperidine ring instead of thiomorpholine.
N-(2-(furan-2-yl)-2-pyrrolidinoethyl)-6-(trifluoromethyl)nicotinamide: Features a pyrrolidine ring instead of thiomorpholine.
Uniqueness
N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-6-(trifluoromethyl)nicotinamide is unique due to the presence of the thiomorpholine ring, which can impart distinct chemical and biological properties compared to its analogs. The trifluoromethyl group also enhances its stability and lipophilicity, making it a valuable compound for various applications.
Biological Activity
N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-6-(trifluoromethyl)nicotinamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to summarize the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H16F3N3O2S, with a molecular weight of 366.4 g/mol. The compound features a furan ring and a trifluoromethyl group, which are known to enhance biological activity through various mechanisms.
Property | Value |
---|---|
Molecular Formula | C17H16F3N3O2S |
Molecular Weight | 366.4 g/mol |
Structure | Chemical Structure |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways, particularly those related to oxidative stress and redox metabolism.
- Antiparasitic Activity : Preliminary studies suggest that this compound exhibits activity against protozoan parasites, potentially through the disruption of thiol redox systems crucial for parasite survival.
- Cytotoxicity : The compound has shown cytotoxic effects in vitro, as evidenced by MTT assays that measure cell viability in various cancer cell lines.
Antiparasitic Efficacy
Recent research has evaluated the antiparasitic potential of compounds similar to this compound against malaria and leishmaniasis. In vitro studies indicated that derivatives with similar structures demonstrated effective inhibition of parasite growth at concentrations below 10 µM .
Case Study: Leishmaniasis
In a study involving Leishmania panamensis, compounds were tested for their ability to reduce intracellular amastigote viability. The results showed significant reductions in parasite load when treated with compounds featuring the furan and trifluoromethyl moieties .
Cytotoxicity Assays
The cytotoxic effects were assessed using the MTT assay across different cancer cell lines. The compound exhibited dose-dependent cytotoxicity, with IC50 values indicating effective concentrations for inducing cell death .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is beneficial to compare it with structurally related compounds.
Compound | IC50 (µM) | Target Pathogen | Mechanism of Action |
---|---|---|---|
N-(cyanomethyl)-6-(trifluoromethyl)nicotinamide | 15 | Trypanosoma brucei | Inhibition of trypanothione reductase |
4H-thiochromen-4-one derivatives | <10 | Malaria | Disruption of redox balance |
N-(2-furanyl)-5-trifluoromethylpyrimidin | 8 | Leishmania | Enzyme inhibition |
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O2S/c18-17(19,20)15-4-3-12(10-21-15)16(24)22-11-13(14-2-1-7-25-14)23-5-8-26-9-6-23/h1-4,7,10,13H,5-6,8-9,11H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKGKSKNEIZOOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(CNC(=O)C2=CN=C(C=C2)C(F)(F)F)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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